Molecular Weight Advantage Over Approved Raf Chemotypes
N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide exhibits a molecular weight of 277.30 g/mol [1]. This is 40–44 % lower than the most widely used B‑Raf inhibitors: vemurafenib (MW 489.9 g/mol) [2] and PLX‑4720 (MW 416.4 g/mol) [3]. The significantly smaller size places the compound firmly within ‘rule‑of‑three’ fragment space, making it a superior starting point for fragment‑growing or scaffold‑hopping projects where minimising molecular complexity is critical [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 277.30 |
| Comparator Or Baseline | Vemurafenib: 489.9; PLX‑4720: 416.4 |
| Quantified Difference | 43 % lower than vemurafenib; 33 % lower than PLX‑4720 |
| Conditions | Computed by PubChem (standardised method) [1] |
Why This Matters
Lower molecular weight improves ligand efficiency and leaves more room for chemical optimisation while maintaining drug‑like properties.
- [1] PubChem Compound Summary CID 774088. N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/333441-11-5 View Source
- [2] PubChem Compound Summary CID 42611257. Vemurafenib. https://pubchem.ncbi.nlm.nih.gov/compound/42611257 View Source
- [3] PubChem Compound Summary CID 25165868. PLX‑4720. https://pubchem.ncbi.nlm.nih.gov/compound/25165868 View Source
